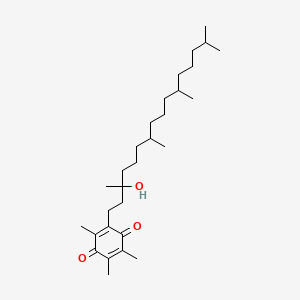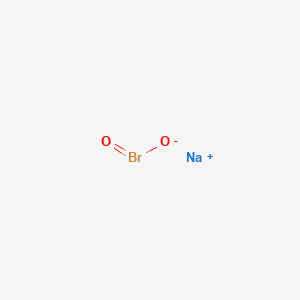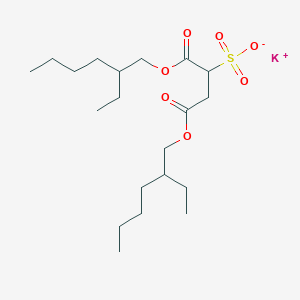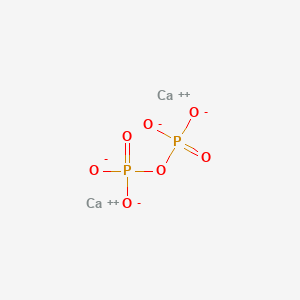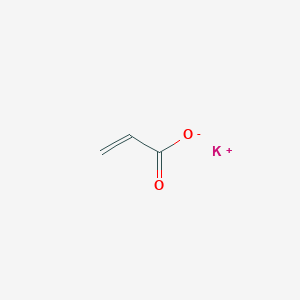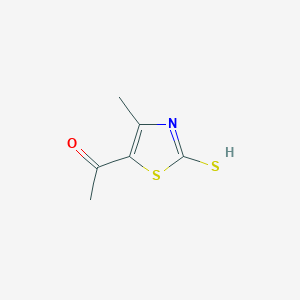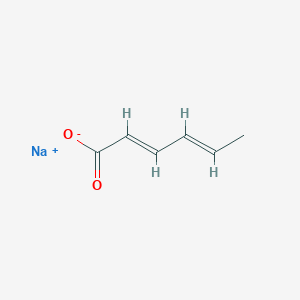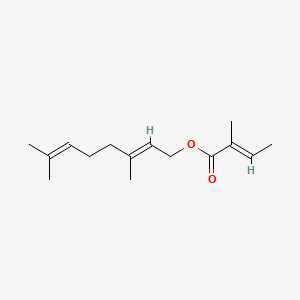
Geranyl tiglate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranyl tiglate is an organic compound with the molecular formula C15H24O2. It is an ester formed from geraniol and tiglic acid. This compound is known for its pleasant, herbaceous, geranium-like, and fruity odor, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranyl tiglate is typically synthesized through an esterification reaction. This involves the reaction of geraniol (an alcohol) with tiglic acid (a carboxylic acid) in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water (a byproduct) using techniques such as azeotropic distillation. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Geranyl tiglate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it back to geraniol and tiglic acid.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Geranyl aldehyde or geranyl acid.
Reduction: Geraniol and tiglic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Geranyl tiglate has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying esterification and hydrolysis reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use in drug delivery systems.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant odor
Mechanism of Action
The mechanism of action of geranyl tiglate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release geraniol and tiglic acid, which can then interact with various molecular targets. Geraniol, for instance, is known to modulate enzyme activity and cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Geranyl acetate: Another ester of geraniol, used in fragrances and flavors.
Citronellyl tiglate: Similar in structure but derived from citronellol instead of geraniol.
Geranyl formate: An ester of geraniol with formic acid, also used in the fragrance industry
Uniqueness: Geranyl tiglate stands out due to its unique combination of geraniol and tiglic acid, providing a distinct odor profile that is both fruity and herbaceous. This makes it particularly valuable in creating complex fragrance compositions .
Properties
CAS No. |
61827-81-4 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3 |
InChI Key |
OGHBUHJLMHQMHS-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |
density |
0.920-0.930 (20°) |
physical_description |
Very pale yellow liquid; Floral aroma |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


